N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a cyanobenzenesulfonamide group
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide typically involves multiple steps, starting with the preparation of the bithiophene core. The bithiophene can be synthesized through the coupling of thiophene derivatives. The hydroxyethyl group is introduced via a nucleophilic substitution reaction, and the cyanobenzenesulfonamide group is added through a sulfonation reaction followed by cyanation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanobenzenesulfonamide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the hydroxyethyl and cyanobenzenesulfonamide groups can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[5′-(methylthio)-2,2′-bithiophen-5-ylthio]propanenitrile: A similar compound with a bithiophene core and a nitrile group.
2,2’-Bithiophene: A simpler compound with only the bithiophene moiety.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the hydroxyethyl and cyanobenzenesulfonamide groups allows for specific interactions that are not possible with simpler bithiophene derivatives.
Properties
IUPAC Name |
4-cyano-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S3/c18-9-12-1-3-14(4-2-12)25(21,22)19-10-15(20)17-6-5-16(24-17)13-7-8-23-11-13/h1-8,11,15,19-20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJFRJQTQHVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.